Cas no 1131-52-8 (3-Ethoxy-4-methoxybenzaldehyde)

3-Ethoxy-4-methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Ethoxy-4-methoxybenzaldehyde
- 3-Ethoxy-p-anisaldehyde
- 3-Aethoxy-4-methoxy-benzaldehyd
- 3-ethoxy-4-methoxy-benzaldehyde
- 4-methoxy-3-ethoxybenzaldehyde
- p-METHOXY-m-ETHOXY BENZALDEHYDE
- Benzaldehyde, 3-ethoxy-4-methoxy-
- VAMZHXWLGRQSJS-UHFFFAOYSA-N
- NSC55839
- PubChem13135
- 3ethoxy-4-methoxybenzaldehyde
- 3-ethoxy-4methoxybenzaldehyde
- KSC183C6J
- 3-Ethoxy-4-methoxybenzaldehyd
- Jsp001026
- 3-ethoxy-4-methoxy benzaldehyde
- VAMZHXWLGRQSJS-UHFFFAOYSA-
- BCP09394
- InChI=1/C10H12O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-7H,3H2,1-2H3
- SY004271
- BB 0256993
- EN300-16146
- 3-Ethoxy-4-methoxybenzaldehyde, 99%
- A802734
- STR04189
- E0835
- AKOS000120946
- FT-0615627
- AMY460
- 1131-52-8
- (3-ethoxy-4-methoxy-phenyl)-methanone
- AC-29738
- J-002901
- NSC-55839
- DTXSID90288436
- CS-M2547
- MFCD00010128
- SCHEMBL754958
- Z53837672
- 3-Ethoxy-4-methoxybenzaldehyde,98%
- BBL015525
- STK013237
- ALBB-001312
- DB-041150
- DTXCID30239583
-
- MDL: MFCD00010128
- インチ: 1S/C10H12O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-7H,3H2,1-2H3
- InChIKey: VAMZHXWLGRQSJS-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C1C([H])=C(C([H])=O)C([H])=C([H])C=1OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 180.07900
- どういたいしつりょう: 180.078644
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 35.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.088
- ゆうかいてん: 48.0 to 52.0 deg-C
- ふってん: 155°C/10mmHg(lit.)
- フラッシュポイント: 華氏温度:>235.4°f
摂氏度:>113°c - 屈折率: 1.536
- ようかいど: Soluble in methanol.
- PSA: 35.53000
- LogP: 1.90640
- ようかいせい: 未確定
- かんど: Air Sensitive
3-Ethoxy-4-methoxybenzaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S23-S24/25
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- 危険レベル:IRRITANT
3-Ethoxy-4-methoxybenzaldehyde 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
3-Ethoxy-4-methoxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16146-50.0g |
3-ethoxy-4-methoxybenzaldehyde |
1131-52-8 | 98% | 50g |
$72.0 | 2023-05-01 | |
eNovation Chemicals LLC | D507997-100g |
3-Ethoxy-4-Methoxybenzaldehyde |
1131-52-8 | 97% | 100g |
$160 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E75510-25g |
3-Ethoxy-4-methoxybenzaldehyde |
1131-52-8 | 98% | 25g |
¥43.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060004-25g |
3-Ethoxy-4-methoxybenzaldehyde |
1131-52-8 | 98% | 25g |
¥62.00 | 2024-08-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 252751-25G |
3-Ethoxy-4-methoxybenzaldehyde |
1131-52-8 | 25g |
¥2115.97 | 2023-10-25 | ||
TRC | E678325-25000mg |
3-Ethoxy-p-anisaldehyde |
1131-52-8 | 25g |
$758.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D523698-500g |
3-Ethoxy-4-methoxybenzaldehyde |
1131-52-8 | 97% | 500g |
$750 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E75510-100g |
3-Ethoxy-4-methoxybenzaldehyde |
1131-52-8 | 98% | 100g |
¥171.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244386-25mg |
3-Ethoxy-4-methoxybenzaldehyde (Apremilast Impurity) |
1131-52-8 | 97% | 25mg |
¥511.00 | 2024-08-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24762-100g |
3-Ethoxy-4-methoxybenzaldehyde, 99% |
1131-52-8 | 99% | 100g |
¥5066.00 | 2023-02-15 |
3-Ethoxy-4-methoxybenzaldehyde サプライヤー
3-Ethoxy-4-methoxybenzaldehyde 関連文献
-
1. Studies related to the chemistry of melanins. Part IV. Oxidation of 5,6-dimethoxyindolineS. N. Mishra,G. A. Swan J. Chem. Soc. C 1967 1428
-
2. Studies related to the chemistry of melanins. Part IV. Oxidation of 5,6-dimethoxyindolineS. N. Mishra,G. A. Swan J. Chem. Soc. C 1967 1428
3-Ethoxy-4-methoxybenzaldehydeに関する追加情報
Professional Introduction to 3-Ethoxy-4-methoxybenzaldehyde (CAS No. 1131-52-8)
3-Ethoxy-4-methoxybenzaldehyde, with the chemical identifier CAS No. 1131-52-8, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its aromatic aldehyde structure, has garnered attention due to its versatile applications in the development of fine chemicals, agrochemicals, and pharmaceuticals. The presence of both ethoxy and methoxy substituents on the benzene ring imparts unique reactivity, making it a valuable building block for further functionalization.
The synthesis of 3-Ethoxy-4-methoxybenzaldehyde typically involves the oxidation of corresponding methyl-substituted phenols or through condensation reactions involving glycols and formylating agents. The choice of synthetic route depends on factors such as yield, purity, and scalability, which are critical for industrial applications. Recent advancements in catalytic methods have improved the efficiency of these processes, reducing the environmental impact while maintaining high product quality.
In the pharmaceutical sector, 3-Ethoxy-4-methoxybenzaldehyde serves as a precursor for several bioactive molecules. Its aromatic system allows for easy introduction of additional functional groups, facilitating the synthesis of complex drug candidates. For instance, derivatives of this compound have been explored in the development of antimicrobial and anti-inflammatory agents. The methoxy and ethoxy groups can be selectively modified to enhance binding affinity to biological targets, a crucial aspect in drug design.
Recent research highlights the role of 3-Ethoxy-4-methoxybenzaldehyde in medicinal chemistry due to its potential as a scaffold for novel therapeutic entities. Studies have demonstrated its utility in generating compounds with inhibitory activity against enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The structural flexibility offered by this compound makes it an attractive candidate for structure-activity relationship (SAR) studies, aiding in the optimization of drug-like properties.
The agrochemical industry also benefits from 3-Ethoxy-4-methoxybenzaldehyde, where it is used in the synthesis of pesticides and herbicides. Its ability to undergo further chemical transformations allows for the creation of compounds that exhibit potent activity against pests while maintaining environmental safety. Innovations in green chemistry have led to more sustainable synthetic protocols for this intermediate, aligning with global efforts to reduce the ecological footprint of chemical manufacturing.
From an industrial perspective, the demand for 3-Ethoxy-4-methoxybenzaldehyde is driven by its role as a key intermediate in large-scale production processes. Manufacturers focus on optimizing reaction conditions to achieve high yields and purity levels, ensuring that downstream applications are not compromised. Continuous flow chemistry has emerged as a promising technique for synthesizing this compound efficiently, offering advantages such as improved reproducibility and reduced solvent consumption.
The chemical properties of 3-Ethoxy-4-methoxybenzaldehyde make it particularly useful in fragrance and flavor chemistry. Its aldehyde group contributes to fruity and floral aroma profiles, making it a popular choice in perfumery and food additives. The presence of electron-donating substituents enhances its volatility and solubility, factors that are essential for its application in these industries.
In conclusion, 3-Ethoxy-4-methoxybenzaldehyde (CAS No. 1131-52-8) is a multifaceted compound with broad applications across multiple industries. Its significance in pharmaceuticals, agrochemicals, fragrances, and fine chemicals underscores its importance as a chemical intermediate. Ongoing research continues to uncover new possibilities for this compound, reinforcing its role as a cornerstone in modern chemical synthesis.
1131-52-8 (3-Ethoxy-4-methoxybenzaldehyde) 関連製品
- 2029-94-9(3,4-Diethoxybenzaldehyde)
- 120-14-9(Veratraldehyde)
- 121-33-5(Vanillin)
- 2539-53-9(4-Ethoxy-3-hydroxybenzaldehyde)
- 621-59-0(Isovanillin)
- 120-25-2(4-Ethoxy-3-methoxybenzaldehyde)
- 22924-15-8(3-Ethoxybenzaldehyde)
- 29668-44-8(2,3-dihydro-1,4-benzodioxine-6-carbaldehyde)
- 121-32-4(Ethylvanillin)
- 2538-98-9(3-methoxy-4-(propan-2-yloxy)benzaldehyde)

